molecular formula C11H11NO B079572 Quinoline, 2,3-dimethyl-, 1-oxide CAS No. 14300-11-9

Quinoline, 2,3-dimethyl-, 1-oxide

Cat. No. B079572
CAS RN: 14300-11-9
M. Wt: 173.21 g/mol
InChI Key: WBLLAYDCFPAIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline, 2,3-dimethyl-, 1-oxide, also known as DMQO, is a heterocyclic organic compound with a molecular formula of C10H9NO. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 118-120°C. DMQO has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of Quinoline, 2,3-dimethyl-, 1-oxide is not fully understood, but it is believed to act as a radical scavenger and antioxidant. Quinoline, 2,3-dimethyl-, 1-oxide has been shown to inhibit lipid peroxidation and protect against oxidative stress in vitro. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide has been shown to inhibit the activity of enzymes such as xanthine oxidase and nitric oxide synthase.

Biochemical And Physiological Effects

Quinoline, 2,3-dimethyl-, 1-oxide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and protect against oxidative stress in vitro. Quinoline, 2,3-dimethyl-, 1-oxide has also been shown to inhibit the activity of enzymes such as xanthine oxidase and nitric oxide synthase. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide has been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

The advantages of using Quinoline, 2,3-dimethyl-, 1-oxide in lab experiments include its unique properties, such as its fluorescent properties and antioxidant activity. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide is relatively easy to synthesize and is stable under a variety of conditions. However, there are also limitations to using Quinoline, 2,3-dimethyl-, 1-oxide in lab experiments, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on Quinoline, 2,3-dimethyl-, 1-oxide. One potential application is in the development of new fluorescent probes for detecting metal ions. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide could be studied further for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Finally, Quinoline, 2,3-dimethyl-, 1-oxide could be studied for its potential use as an antioxidant and radical scavenger in various applications, such as in the food and cosmetic industries.

Synthesis Methods

Quinoline, 2,3-dimethyl-, 1-oxide can be synthesized through several methods, including the oxidation of 2,3-dimethylquinoline with hydrogen peroxide, the oxidation of 2,3-dimethylquinoline with potassium permanganate, and the oxidation of 2,3-dimethylquinoline with peroxyacids. The most common method for synthesizing Quinoline, 2,3-dimethyl-, 1-oxide is the oxidation of 2,3-dimethylquinoline with hydrogen peroxide in the presence of a catalyst such as tungsten oxide or molybdenum oxide.

Scientific Research Applications

Quinoline, 2,3-dimethyl-, 1-oxide has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for detecting metal ions such as copper, iron, and zinc. Quinoline, 2,3-dimethyl-, 1-oxide has also been used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the synthesis of quinolines. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

14300-11-9

Product Name

Quinoline, 2,3-dimethyl-, 1-oxide

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2,3-dimethyl-1-oxidoquinolin-1-ium

InChI

InChI=1S/C11H11NO/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h3-7H,1-2H3

InChI Key

WBLLAYDCFPAIPX-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2[N+](=C1C)[O-]

Canonical SMILES

CC1=CC2=CC=CC=C2[N+](=C1C)[O-]

synonyms

2,3-Dimethylquinoline 1-oxide

Origin of Product

United States

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